1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene
Description
1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene (CAS: 1365272-18-9) is a halogenated nitrobenzene derivative with the molecular formula C₈H₇BrClNO₃ and a molecular weight of 280.50 g/mol . Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 5), ethoxy (position 2), and nitro (position 3) groups. The ethoxy group enhances solubility in polar organic solvents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution reactions .
Properties
IUPAC Name |
1-bromo-5-chloro-2-ethoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLKARHZJXAXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1-bromo-5-chloro-2-ethoxybenzene using nitric acid and sulfuric acid under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce more complex nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds and nitro derivatives.
Reduction: Amines and amides.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Nitrobenzenes
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene | 1365272-18-9 | C₈H₇BrClNO₃ | 280.50 | Br (1), Cl (5), OCH₂CH₃ (2), NO₂ (3) |
| 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | C₆H₃BrClNO₂ | 236.45 | Br (1), Cl (3), NO₂ (5) |
| 1-Bromo-3-(chloromethyl)-5-nitrobenzene | 318261-49-3 | C₇H₅BrClNO₂ | 258.48 | Br (1), CH₂Cl (3), NO₂ (5) |
| 1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | C₇H₆BrNO₃ | 232.03 | Br (1), OCH₃ (3), NO₂ (5) |
| 5-Bromo-1,2-dimethyl-3-nitrobenzene | 18873-95-5 | C₈H₈BrNO₂ | 230.06 | Br (5), CH₃ (1,2), NO₂ (3) |
Key Observations :
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound increases molecular weight and hydrophobicity compared to methoxy-substituted analogs (e.g., 1-Bromo-3-methoxy-5-nitrobenzene) .
- Chloromethyl Substituent : 1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3) contains a reactive CH₂Cl group, enabling further functionalization (e.g., nucleophilic displacement) compared to the ethoxy group in the target compound .
Table 2: Reactivity and Functional Group Influence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
